2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide
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Description
Synthesis Analysis
The synthesis of compounds similar to 2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide involves intramolecular cyclization of substituted 4-oxo-4-(het)aryl-2-(thiophen-2-ylamino)but-2-enoic acids . This process is carried out in the presence of acetic or propionic anhydride .Scientific Research Applications
Anticancer Properties
- Cytotoxic Effects : Research has explored the cytotoxic effects of this compound against lung carcinoma cells . The results indicate that it exhibits varying levels of cytotoxicity, making it a potential candidate for cancer therapy.
Anti-HIV Activity
- Indole Derivatives : Similar compounds have been studied for their anti-HIV-1 activity. For instance, indolyl and oxochromenyl xanthenone derivatives, which share structural similarities with our compound, have shown promise in inhibiting HIV . Further investigations into the anti-HIV potential of our compound are warranted.
Acetamide Family Applications
- MTFMA (2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide) : Our compound belongs to the acetamide family. As such, it may have applications beyond those explored in specific studies. Acetamides are versatile compounds used in drug development, materials science, and organic synthesis.
properties
IUPAC Name |
2-methoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-20-16-5-3-2-4-14(16)17(19)18-10-13-6-7-15(21-13)12-8-9-22-11-12/h2-9,11H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWMHKDCRKFULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide |
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